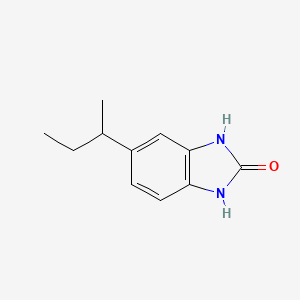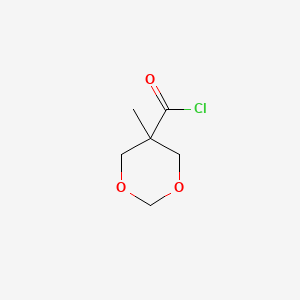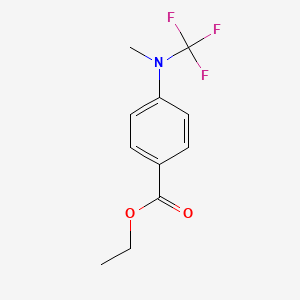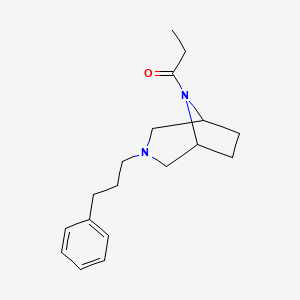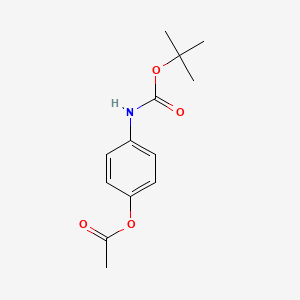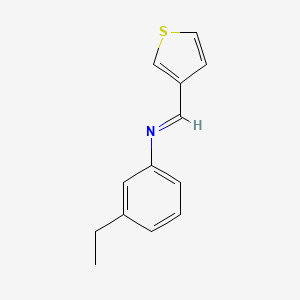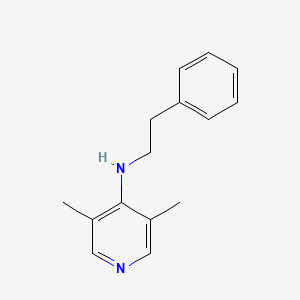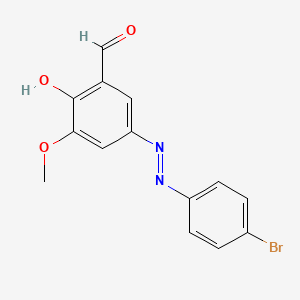
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde is an azo compound characterized by the presence of a bromo-substituted phenyl group attached to an azo linkage, which is further connected to a hydroxy and methoxy-substituted benzaldehyde Azo compounds are well-known for their vibrant colors and are widely used in dyeing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde typically involves the diazotization of 4-bromoaniline followed by azo coupling with 2-hydroxy-3-methoxybenzaldehyde. The reaction conditions generally include an acidic medium for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxy-3-methoxybenzaldehyde in a basic medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical applications.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzaldehyde moiety enhances its reactivity and potential for diverse applications compared to other similar azo compounds.
Properties
Molecular Formula |
C14H11BrN2O3 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-13-7-12(6-9(8-18)14(13)19)17-16-11-4-2-10(15)3-5-11/h2-8,19H,1H3 |
InChI Key |
RLOPGVGJLPHKFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


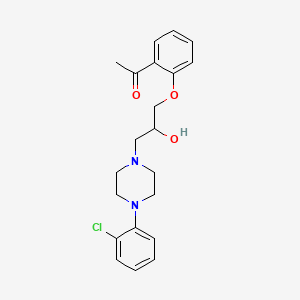
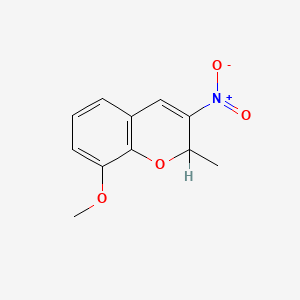
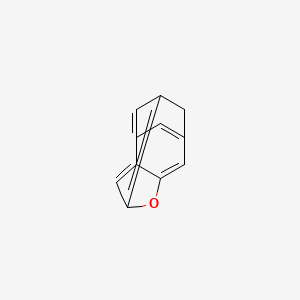
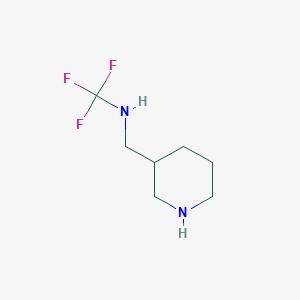
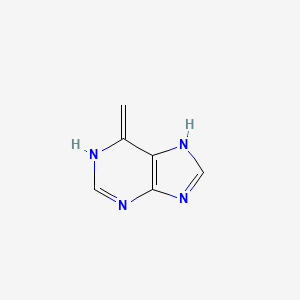
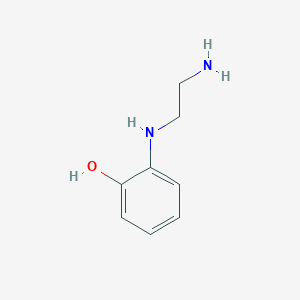
![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
